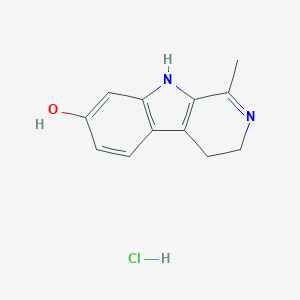

Harmalol hydrochloride

Descripción

The exact mass of the compound Harmalol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640461. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Harmala Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Harmalol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Harmalol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWAWVOHMZNXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

525-57-5 (Parent) | |

| Record name | Harmalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975693 | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6028-07-5 | |

| Record name | 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Harmalol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Harmalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol (B191368) hydrochloride, a significant β-carboline alkaloid, has garnered considerable interest within the scientific community due to its diverse pharmacological activities. This document provides a comprehensive technical guide on the synthesis of harmalol hydrochloride. It delineates two primary synthetic pathways: the direct demethylation of the naturally abundant alkaloid harmine (B1663883), and a more foundational approach commencing with a Pictet-Spengler reaction to construct the core β-carboline structure. Detailed experimental protocols, quantitative data on reaction yields and purity, and methods for purification and characterization are presented. Furthermore, this guide elucidates the key biological signaling pathways modulated by harmalol, namely the p38 MAPK and Aryl Hydrocarbon Receptor (AhR) pathways, supported by detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Harmalol (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a bioactive alkaloid belonging to the harmala alkaloid family, which is naturally found in plants such as Peganum harmala. As the active metabolite of harmaline (B1672942), harmalol exhibits a range of biological effects, including antioxidant and neuroprotective properties. Its hydrochloride salt is often utilized in research due to its improved solubility and stability. This guide details the chemical synthesis of harmalol hydrochloride, offering protocols and data essential for researchers in medicinal chemistry and drug development.

Synthetic Pathways

Two principal pathways for the synthesis of harmalol hydrochloride are described herein. The first is a semi-synthetic route starting from harmine, and the second is a total synthesis approach building the β-carboline scaffold.

Pathway 1: Demethylation of Harmine

The most direct and high-yielding synthetic route to harmalol is the O-demethylation of harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole). Harmine is a readily available and major alkaloid extracted from Peganum harmala seeds.

Reaction Scheme:

Caption: Demethylation of Harmine to Harmalol Hydrochloride.

A detailed experimental protocol for the demethylation of harmine to produce harmol, an alternative name for harmalol in some literature, is as follows[1]:

-

Dissolution: Dissolve harmine (5.0 g, 20.1 mmol) in a 1:1 volume mixture of glacial acetic acid (65 mL) and hydrobromic acid (>48%) (65 mL).

-

Reaction: Stir the mixture and heat it to 140 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/ethanol (B145695) (85:15).

-

Work-up: After the reaction is complete, extract the mixture with distilled water and filter the resulting precipitate.

-

Isolation: Evaporate the residual filtrate under vacuum at 60 °C to yield harmalol (harmol).

| Parameter | Value | Reference |

| Starting Material | Harmine | [1] |

| Product | Harmalol (Harmol) | [1] |

| Yield | 98% | [1] |

| Purity | >98% (by HPLC) |

-

Dissolution: Dissolve the crude harmalol in a minimal amount of methanol.

-

Acidification: While stirring, add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise until the solution becomes acidic (test with pH paper).

-

Precipitation: The harmalol hydrochloride will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from ethanol.

Pathway 2: Total Synthesis via Pictet-Spengler Reaction

A total synthesis of harmalol can be achieved by constructing the β-carboline core using the Pictet-Spengler reaction. This method involves the condensation of a tryptamine (B22526) derivative with an aldehyde. For the synthesis of harmalol, 5-hydroxytryptamine (serotonin) is a suitable starting material.

Reaction Scheme:

Caption: Total Synthesis of Harmalol Hydrochloride via Pictet-Spengler Reaction.

The general procedure for a Pictet-Spengler reaction to form a tetrahydro-β-carboline is as follows[2][3][4]:

-

Reaction Setup: Dissolve 5-hydroxytryptamine hydrochloride in an appropriate solvent, such as water or methanol.

-

Aldehyde Addition: Add acetaldehyde to the solution. The reaction is typically catalyzed by an acid (e.g., hydrochloric acid or trifluoroacetic acid).

-

Reaction Conditions: The mixture is stirred, often with heating, for several hours to days. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by partitioning between an organic solvent and an aqueous base (e.g., saturated sodium bicarbonate solution). The organic layers are combined, dried, and concentrated.

The resulting tetrahydroharmalol needs to be oxidized to form the aromatic pyridine (B92270) ring of harmalol.

-

Oxidation: The crude tetrahydroharmalol is dissolved in a suitable solvent (e.g., toluene (B28343) or xylene). An oxidizing agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2), is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Isolation: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield crude harmalol.

The crude harmalol is then purified using column chromatography on silica (B1680970) gel[5]. The purified harmalol freebase is subsequently converted to its hydrochloride salt as described in section 2.1.3.

Purification and Characterization

Purification

-

Column Chromatography: Crude harmalol can be purified by column chromatography on silica gel using a solvent system such as chloroform-methanol-ammonia[5].

-

Recrystallization: Harmalol hydrochloride can be purified by recrystallization from a suitable solvent like ethanol to obtain a product with high purity[6].

Characterization

The identity and purity of the synthesized harmalol hydrochloride can be confirmed using various spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons, the methyl group, and the protons of the dihydropyridine (B1217469) ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the β-carboline skeleton. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the harmalol cation. |

| HPLC | A single major peak indicating high purity. A typical mobile phase for analysis is a mixture of isopropyl alcohol, acetonitrile, water, and formic acid[7][8]. |

| Melting Point | The melting point of the synthesized compound should be consistent with literature values. |

Biological Signaling Pathways

Harmalol has been shown to interact with and modulate several key cellular signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Harmalol can induce melanogenesis through the activation of the p38 MAPK signaling pathway.

Caption: Harmalol-induced p38 MAPK Signaling Pathway in Melanogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Harmalol can inhibit the dioxin-mediated induction of Cytochrome P450 1A1 (CYP1A1) by interfering with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: Inhibition of AhR Signaling Pathway by Harmalol.

Conclusion

This technical guide provides a detailed overview of the synthesis of harmalol hydrochloride, targeting researchers and professionals in the field of drug development. By presenting two distinct synthetic pathways, complete with experimental protocols and quantitative data, this document serves as a valuable resource for the laboratory preparation of this important β-carboline alkaloid. The inclusion of diagrams for key biological signaling pathways further enhances the understanding of harmalol's mechanism of action, paving the way for future research and therapeutic applications.

References

- 1. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. via.library.depaul.edu [via.library.depaul.edu]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Harmalol Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol (B191368) hydrochloride, a β-carboline alkaloid derived from plants such as Peganum harmala, exhibits a complex and multifaceted mechanism of action with significant therapeutic potential.[1][2] This technical guide provides a comprehensive review of the core mechanisms of harmalol hydrochloride, focusing on its interactions with key enzymes, signaling pathways, and cellular processes. Quantitative data from various studies are summarized, detailed experimental protocols are outlined, and key pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

Harmalol hydrochloride's pharmacological effects stem from its ability to interact with a range of molecular targets. The primary mechanisms identified include enzyme inhibition, modulation of signaling pathways, and antioxidant activity.

Enzyme Inhibition

Harmalol hydrochloride is a potent inhibitor of several key enzymes, contributing to its diverse pharmacological profile.

Harmalol hydrochloride significantly inhibits the activity of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of pro-carcinogens.[1][3][4] This inhibition occurs at both the transcriptional and post-translational levels.[1][3][5] Studies have shown that harmalol can decrease the dioxin-induced expression of CYP1A1 mRNA and protein in a concentration-dependent manner.[3] Furthermore, it directly inhibits the catalytic activity of the CYP1A1 enzyme.[3]

Unlike some other β-carbolines, harmalol does not appear to competitively inhibit CYP2D6.[3] However, other related alkaloids like harmine (B1663883) and harmol (B1672944) have shown noncompetitive inhibition of CYP3A4 and competitive inhibition of CYP2D6.[6][7]

Table 1: Inhibition of Cytochrome P450 Enzymes by Harmalol and Related β-Carbolines

| Enzyme | Compound | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |

| CYP1A1 | Harmalol | Direct Inhibition | - | - | [3] |

| CYP3A4 | Harmine | Noncompetitive | 16.76 | - | [6][7] |

| CYP3A4 | Harmol | Noncompetitive | 5.13 | - | [6][7] |

| CYP3A4 | Harmane | Noncompetitive | 1.66 | - | [6][7] |

| CYP2D6 | Harmaline | Competitive | 20.69 | - | [6][7] |

| CYP2D6 | Harmine | Competitive | 36.48 | - | [6][7] |

| CYP2D6 | Harmol | Competitive | 47.11 | - | [6][7] |

Harmalol hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a crucial enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine.[4] This inhibitory action is believed to be a key contributor to the purported antidepressant effects of plants containing harmalol.[8] Seed extracts of Peganum harmala, rich in harmala alkaloids, are potent competitive inhibitors of human MAO-A.[8]

Table 2: Inhibition of Monoamine Oxidase by Peganum harmala Extracts

| Extract Source | Target | Inhibition Type | IC50 (µg/L) | Reference |

| Seed | MAO-A | Reversible, Competitive | 27 | [4][8] |

| Root | MAO-A | - | 159 | [4][8] |

| Seed & Root | MAO-B | Poor Inhibition | - | [4][8] |

Harmalol, along with other β-carboline alkaloids, has demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] This action suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease, where AChE inhibitors are a primary treatment modality.[9][10]

Harmalol has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme implicated in inflammation and oxidative stress.[11] However, the inhibitory effect of harmalol on MPO is reported to be less potent compared to other β-carbolines like harmine and harmaline.[11]

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Harmalol modulates the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a critical role in mediating the toxic effects of dioxins and other environmental pollutants.[3] It inhibits the TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-mediated induction of AhR-dependent luciferase activity and the formation of the AhR/ARNT/XRE complex.[3] Interestingly, unlike harmaline, harmalol does not appear to displace [³H]-TCDD from the AhR binding site, suggesting it may act through a different mechanism, potentially by interacting with a second binding site on the AhR or another component of the signaling cascade.[3]

Antioxidant and Radical-Scavenging Properties

Harmalol hydrochloride possesses notable antioxidant and hydroxyl radical-scavenging properties.[1][2] It has been shown to inhibit lipid peroxidation in microsomal hepatic preparations.[3] These antioxidant effects may contribute to its protective actions against oxidative stress-related conditions.

Other Pharmacological Effects

Vasorelaxant Activity

Harmalol hydrochloride exhibits vasorelaxant activity in isolated rat thoracic aortic preparations that have been pre-constricted with phenylephrine (B352888) or KCl.[5] This effect, however, appears to be less potent than that of harmine and harmaline.[4] Unlike harmine and harmaline, harmalol does not seem to affect the release of nitric oxide (NO) from endothelial cells.[4]

Table 3: Vasorelaxant Effects of Harmala Alkaloids

| Compound | Effect on Phenylephrine-induced Contraction | Effect on KCl-induced Contraction | NO Release | Reference |

| Harmine | Relaxation | - | Increased | [4] |

| Harmaline | Relaxation | - | Increased | [4] |

| Harmalol | Relaxation | Relaxation | No Effect | [4][5] |

DNA Binding

Studies have indicated that harmalol can bind to DNA, with a preference for GC-rich sequences, through a mechanism of intercalation.[12][13] This interaction can lead to conformational changes in the DNA and has been associated with cytotoxic effects in cancer cell lines.[13][14]

Table 4: DNA Binding Affinity of Harmalol

| Polynucleotide | Binding Constant (Kb) x 106 M-1 (at 15°C) | Gibbs Energy (ΔG°) (kcal/mol) | Reference |

| poly(dG-dC)·poly(dG-dC) | 4.70 ± 0.47 | -8.85 to -9.03 | [12] |

| poly(dA-dT)·poly(dA-dT) | 0.52 ± 0.09 | -7.58 to -7.66 | [12] |

Experimental Protocols

CYP1A1 Inhibition Assay (EROD Assay)

The inhibitory effect of harmalol on CYP1A1 catalytic activity is commonly assessed using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[3]

-

Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media.

-

Induction: Cells are treated with an inducer of CYP1A1, such as TCDD, in the presence or absence of varying concentrations of harmalol hydrochloride.

-

Microsome Preparation: After treatment, cells are harvested, and microsomes are prepared by differential centrifugation.

-

EROD Assay: The reaction mixture contains microsomal protein, 7-ethoxyresorufin (B15458) (substrate), and an NADPH-generating system in a phosphate (B84403) buffer. The reaction is initiated by the addition of NADPH.

-

Measurement: The formation of the fluorescent product, resorufin (B1680543), is measured over time using a fluorescence spectrophotometer. The rate of resorufin formation is proportional to the CYP1A1 activity.

-

Data Analysis: The percentage of inhibition by harmalol is calculated by comparing the activity in the presence of harmalol to the control (TCDD alone).

Monoamine Oxidase (MAO) Inhibition Assay

The inhibition of MAO-A by harmalol can be determined using a fluorometric assay.

-

Enzyme Source: Recombinant human MAO-A.

-

Substrate: A suitable substrate for MAO-A, such as kynuramine.

-

Inhibitor: Varying concentrations of harmalol hydrochloride.

-

Assay Procedure: The enzyme is pre-incubated with the inhibitor for a specific time. The reaction is initiated by the addition of the substrate.

-

Measurement: The formation of the fluorescent product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) is monitored over time using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The type of inhibition (e.g., competitive, non-competitive) can be determined by kinetic studies using varying substrate concentrations (Lineweaver-Burk plots).[15]

Conclusion

Harmalol hydrochloride is a pharmacologically active β-carboline alkaloid with a diverse range of biological activities. Its primary mechanisms of action involve the inhibition of key enzymes such as CYP1A1 and MAO-A, modulation of the AhR signaling pathway, and potent antioxidant effects. These mechanisms underpin its potential therapeutic applications in areas such as cancer prevention, neuroprotection, and the management of inflammatory conditions. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its potential in drug development. This technical guide provides a foundational understanding of the core mechanisms of harmalol hydrochloride to aid researchers in their future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 6028-07-5,HARMALOL HCL | lookchem [lookchem.com]

- 3. Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocat.com [biocat.com]

- 6. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]

- 12. Sequence Specific Binding of Beta Carboline Alkaloid Harmalol with Deoxyribonucleotides: Binding Heterogeneity, Conformational, Thermodynamic and Cytotoxic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequence specific binding of beta carboline alkaloid harmalol with deoxyribonucleotides: binding heterogeneity, conformational, thermodynamic and cytotoxic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 525-57-5: Harmalol | CymitQuimica [cymitquimica.com]

- 15. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties of Harmalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of Harmalol (B191368) hydrochloride, a bioactive β-carboline alkaloid. The document summarizes key quantitative data, details experimental protocols for characteristic analyses, and visualizes associated biological pathways and experimental workflows.

Core Fluorescence Properties

Harmalol hydrochloride is a fluorescent compound whose emission characteristics are highly sensitive to its molecular environment. This sensitivity makes it a valuable tool in various research applications, including as a probe for studying molecular interactions.

Spectral Characteristics

The fluorescence of Harmalol is characterized by its excitation and emission spectra, which can be influenced by factors such as pH and solvent polarity. In aqueous solutions, Harmalol hydrochloride typically exhibits a strong fluorescence emission. The fluorescence of harmala alkaloids, including harmalol, is a well-documented characteristic[1][2].

Table 1: Spectral Properties of Harmalol in Aqueous Solution

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~370 nm | [3] |

| Emission Maximum (λem) | ~495 nm | [3] |

Note: These values can vary depending on the specific experimental conditions.

Influence of pH

The fluorescence of Harmalol is significantly dependent on the pH of the solution due to the presence of different ionic species in equilibrium. The protonation and deprotonation of the molecule at different pH values alter its electronic structure and, consequently, its fluorescence properties. Studies have shown that the fluorescence intensity of harmalol can vary considerably between acidic and basic solutions[4]. The ionization of harmalol is characterized by two pKa values, 8.62 (phenolic group) and 11.30 (enamino site), which indicates the presence of different ionic species across a range of pH values.

Table 2: Effect of pH on Harmalol Fluorescence

| pH Condition | Predominant Species | Observed Fluorescence Characteristics |

| Acidic | Cationic | Strong fluorescence |

| Neutral | Neutral/Zwitterionic | Moderate to strong fluorescence |

| Basic | Anionic | Weaker fluorescence |

Influence of Solvent Polarity

The polarity of the solvent can also modulate the fluorescence of Harmalol, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is attributed to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. The fluorescence quantum yield of dihydro-β-carbolines like harmalol is generally lower in aqueous environments compared to organic solvents[5].

Table 3: Solvatochromic Effects on Harmalol Fluorescence (Illustrative)

| Solvent | Polarity | Emission Maximum (λem) |

| Dioxane | Low | Shorter wavelength |

| Acetonitrile | Medium | Intermediate wavelength |

| Methanol | High | Longer wavelength |

| Water | Very High | Longest wavelength |

Note: Specific values for emission maxima in different solvents require dedicated experimental determination.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state. These parameters are crucial for characterizing the photophysical behavior of Harmalol. The quantum yield of harmalol has been reported to be 39%[6][7]. The fluorescence lifetime of harmala alkaloids can be on the order of nanoseconds[8].

Table 4: Photophysical Parameters of Harmalol

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.39 | [6][7] |

| Fluorescence Lifetime (τ) | Nanosecond range | [8] |

Experimental Protocols

General Spectrofluorometric Analysis of Harmalol Hydrochloride

This protocol outlines the general procedure for measuring the fluorescence emission spectrum of Harmalol hydrochloride.

Materials:

-

Harmalol hydrochloride

-

Spectroscopy-grade solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Harmalol hydrochloride (e.g., 1 mM) in the desired solvent.

-

Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µM) to ensure the absorbance is within the linear range of the instrument (typically < 0.1 absorbance units at the excitation wavelength) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (e.g., 370 nm).

-

Set the emission wavelength range to be scanned (e.g., 400 nm to 600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement: Record the emission spectrum of the solvent alone to obtain a baseline.

-

Sample Measurement: Record the emission spectrum of the Harmalol hydrochloride working solution.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of Harmalol. Identify the wavelength of maximum emission (λem).

Fluorescence Quenching Assay: Interaction with Human Serum Albumin (HSA)

This protocol describes how to investigate the interaction of Harmalol hydrochloride with a protein, such as human serum albumin (HSA), using fluorescence quenching.

Materials:

-

Harmalol hydrochloride

-

Human Serum Albumin (HSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Harmalol hydrochloride in PBS.

-

Prepare a stock solution of HSA in PBS.

-

Prepare a series of solutions with a constant concentration of HSA and varying concentrations of Harmalol hydrochloride.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength for tryptophan residues in HSA (typically around 295 nm) to minimize excitation of tyrosine.

-

Record the fluorescence emission spectra (e.g., 300 nm to 450 nm) for each solution.

-

-

Data Analysis:

-

Measure the decrease in the fluorescence intensity of HSA at its emission maximum (around 340 nm) as the concentration of Harmalol increases.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

Calculate the binding constant (K) and the number of binding sites (n) from the quenching data.

-

Visualizations

Signaling Pathway: Harmalol-induced p38 MAPK Activation

Harmalol has been shown to induce melanogenesis in B16F10 mouse melanoma cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[9]. The following diagram illustrates the simplified pathway, highlighting the activation of p38 MAPK by Harmalol.

Caption: Harmalol activates the p38 MAPK pathway, leading to melanogenesis.

Experimental Workflow: Fluorescence Quenching Assay

The following diagram outlines the typical workflow for a protein-ligand interaction study using fluorescence quenching.

Caption: Workflow for a fluorescence quenching-based protein-ligand binding assay.

References

- 1. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable next-generation color converters from P. harmala seed extracts for solid-state lighting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-carboline alkaloids harmaline and harmalol induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmalol Hydrochloride: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An In-depth Examination of the Solubility Characteristics of a Promising Beta-Carboline Alkaloid

This technical guide provides a comprehensive overview of the solubility of harmalol (B191368) hydrochloride, a beta-carboline alkaloid with significant potential in various research and therapeutic areas. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction to Harmalol Hydrochloride

Harmalol hydrochloride is the salt form of harmalol, a naturally occurring beta-carboline alkaloid found in plants such as Peganum harmala. It is also an active metabolite of harmaline.[1] Beta-carboline alkaloids are known for their diverse biological activities, and harmalol is no exception. It has garnered interest for its potent and selective inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and monoamine oxidase A (MAO-A), making it a valuable tool for studying neurological processes and a potential candidate for therapeutic development.[1]

Understanding the solubility of harmalol hydrochloride is a critical first step in the design and execution of in vitro and in vivo studies, as well as in the formulation of potential drug products. This guide summarizes the available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and explores the key signaling pathways influenced by harmalol.

Solubility Profile of Harmalol Hydrochloride

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various experimental and physiological environments. The hydrochloride salt form of harmalol is generally expected to exhibit improved aqueous solubility compared to its freebase form.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ | Source |

| Dimethylformamide (DMF) | 10 | 36.9 | Cayman Chemical |

| Dimethyl sulfoxide (B87167) (DMSO) | 1 | 3.7 | Cayman Chemical |

| Ethanol | 2 | 7.4 | Cayman Chemical |

| Water | Soluble² | - | Thermo Fisher Scientific |

| Methanol (B129727) | Data not available | - | - |

¹ Molar concentration calculated based on the molecular weight of harmalol hydrochloride dihydrate (272.7 g/mol ). ² Qualitative assessment from Safety Data Sheet; specific quantitative value not provided.

In Vivo Dissolution

For in vivo applications, harmalol hydrochloride has been formulated in various solvent systems to achieve desired concentrations for administration. While not a direct measure of solubility, these formulations provide insights into its behavior in complex vehicles. For instance, a suspended solution of 2.5 mg/mL has been achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This method is widely accepted in the pharmaceutical industry and provides a measure of the equilibrium solubility of a substance in a given solvent.

Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to allow it to reach equilibrium, where the concentration of the dissolved solute remains constant. After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

A generalized workflow for this method is as follows:

Key Signaling Pathways Involving Harmalol

Harmalol's biological effects are primarily attributed to its interaction with specific enzymes, leading to the modulation of downstream signaling pathways. The two most well-characterized targets are DYRK1A and MAO-A.

Inhibition of DYRK1A Signaling

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a wide range of cellular processes, including neuronal development, cell proliferation, and apoptosis. Overexpression of DYRK1A has been implicated in several pathological conditions. Harmalol acts as a potent inhibitor of DYRK1A.

The inhibitory action of harmalol on DYRK1A can lead to the modulation of downstream substrates. One such substrate is the Nuclear Factor of Activated T-cells (NFAT) transcription factors. In its phosphorylated state, NFAT is inactive in the cytoplasm. Inhibition of DYRK1A by harmalol can prevent the phosphorylation of NFAT, leading to its dephosphorylation by calcineurin, subsequent translocation to the nucleus, and activation of target gene expression.

Inhibition of MAO-A Activity

Monoamine oxidase A (MAO-A) is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. By inhibiting MAO-A, harmalol can increase the synaptic levels of these neurotransmitters, which is the basis for its potential antidepressant and neuroprotective effects.

The inhibition of MAO-A by harmalol is a reversible process. This action prevents the breakdown of monoamines, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft.

Conclusion

Harmalol hydrochloride is a biologically active beta-carboline alkaloid with a promising therapeutic profile. This technical guide has summarized the currently available information on its solubility in various solvents, provided an overview of a standard method for solubility determination, and detailed its inhibitory actions on the DYRK1A and MAO-A signaling pathways. While quantitative solubility data in aqueous and simple alcoholic solvents remains to be fully elucidated, the existing data provides a solid foundation for researchers and drug development professionals to design and conduct further studies with this compelling molecule. Future work should focus on rigorously determining the aqueous solubility of harmalol hydrochloride under various pH and temperature conditions to facilitate its development for potential clinical applications.

References

Degradation Pathways of Harmalol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol (B191368) hydrochloride, a bioactive β-carboline alkaloid and a metabolite of harmaline (B1672942) and harmine (B1663883), is of significant interest for its diverse pharmacological activities.[1][2][3] Understanding its degradation pathways is crucial for ensuring its stability, efficacy, and safety in pharmaceutical applications. This technical guide provides a comprehensive overview of the known degradation pathways of harmalol hydrochloride, including photodegradation, metabolic degradation, and potential thermal and pH-driven degradation. It summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to support further research and development.

Introduction

Harmalol, chemically known as 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol, is a fluorescent β-carboline alkaloid found in various medicinal plants, notably Peganum harmala. It is also a primary active metabolite of other harmala alkaloids like harmaline and harmine.[2][3][4] The stability of harmalol hydrochloride is a critical parameter for its development as a therapeutic agent, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. This document outlines the current understanding of its degradation under various conditions.

Metabolic Degradation

The primary route of harmalol formation in vivo is the O-demethylation of harmine and harmaline, a process mediated by cytochrome P450 (CYP) isozymes in the liver.[4] Once formed, harmalol is subject to further metabolism.

Key Metabolic Steps:

-

Formation: Harmine and harmaline are converted to harmol (B1672944) and harmalol through O-demethylation by cytochrome P450 enzymes.[4]

-

Inhibition of CYP1A1: Harmalol and its precursor, harmaline, have been shown to inhibit the carcinogen-activating enzyme CYP1A1 through both transcriptional and post-translational mechanisms.[1][3][5]

-

Excretion: The primary route of elimination for harmalol and its metabolites is through urinary excretion via the kidneys.[6]

The metabolic pathway of harmalol is intrinsically linked to the metabolism of other harmala alkaloids.

Photodegradation

Recent studies have shed light on the photochemical degradation of harmalol in aqueous solutions. This process is influenced by several factors, including pH, the presence of oxygen, and the nature of the light source.

A 2024 study by Villarruel et al. explored the photooxidative degradation of harmalol.[7] The research indicated that the degradation process involves reactive oxygen species (ROS).[7]

Experimental Protocols for Photodegradation Analysis

While the full detailed protocol from the aforementioned study is not publicly available, a general workflow can be constructed based on the abstract and common practices in photodegradation studies.

General Protocol:

-

Sample Preparation: An aqueous solution of harmalol hydrochloride is prepared. The pH of the solution is adjusted to the desired value.

-

Photo-exposure: The solution is exposed to a controlled light source, such as a UV lamp, for a specified duration. The atmospheric conditions, particularly the oxygen partial pressure, are controlled during exposure.

-

Analysis: The degradation of harmalol and the formation of photoproducts are monitored using various analytical techniques.

-

UV-Visible and Fluorescence Spectroscopy: To observe changes in the electronic structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the remaining harmalol and its degradation products.[8][9][10]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To identify the chemical structures of the degradation products.[11]

-

Reactive Oxygen Species (ROS) Quantification: To measure the involvement of ROS in the degradation pathway.[7]

-

Thermal and pH-Dependent Degradation

Systematic studies on the thermal and pH-dependent degradation of harmalol hydrochloride in the absence of light are not extensively documented in publicly available literature. However, general principles of chemical kinetics and stability testing of pharmaceuticals can be applied.

The pKa values of harmalol have been determined to be 8.62 (phenolic group) and 11.30 (enamino site), which indicates that its ionization state, and therefore its stability, will be pH-dependent.

Quantitative Data Summary

Currently, there is a lack of comprehensive, publicly available quantitative data on the degradation rates and products of harmalol hydrochloride under various thermal and pH conditions. The stability of harmala alkaloids in an ayahuasca tea matrix has been studied, showing significant variations with storage temperature, though specific data for harmalol was not provided.[12] One source suggests a stability of ≥ 4 years for harmalol hydrochloride hydrate (B1144303) under unspecified storage conditions.[1]

| Degradation Pathway | Conditions | Key Findings | Quantitative Data | Reference |

| Photodegradation | Aqueous solution, varying pH, oxygen levels, and light source | Degradation is photooxidative and involves ROS. | Not available in summary | [7] |

| Thermal Degradation | (Data for related β-carbolines in oil) | Degradation is dependent on temperature and time. | Not available for harmalol | [13] |

| pH-Dependent Stability | (General for pharmaceuticals) | Stability is influenced by the ionization state of the molecule. | pKa1 = 8.62, pKa2 = 11.30 |

Signaling Pathways in Cellular Degradation

Beyond simple chemical degradation, harmalol hydrochloride is also involved in cellular degradation pathways.

A study on harmol hydrochloride dihydrate, a related salt, demonstrated its ability to induce autophagy in neuronal cells. This process promotes the degradation of α-synuclein, a protein implicated in neurodegenerative diseases, through an Atg5/Atg12-dependent pathway.[14]

Conclusion and Future Directions

The understanding of harmalol hydrochloride's degradation pathways is still evolving. While its metabolic fate is relatively well-characterized and initial studies on its photodegradation are promising, there is a clear need for more comprehensive quantitative data on its stability under various pharmaceutically relevant conditions, including a range of temperatures and pH values.

Future research should focus on:

-

Conducting systematic forced degradation studies under thermal and various pH conditions to identify degradation products and determine degradation kinetics.

-

Elucidating the detailed mechanisms of photodegradation and identifying the specific reactive oxygen species involved.

-

Publishing detailed experimental protocols to ensure reproducibility and facilitate further research.

A thorough understanding of these degradation pathways is paramount for the successful development of harmalol hydrochloride as a stable, safe, and effective therapeutic agent.

References

- 1. Profiling the volatile compounds of Peganum harmala L. Based on multiple sample preparation coupled with gas chromatography-mass spectrometry analysis and explored its antidepressants-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring potooxidative degradation pathways of harmol and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. units.fisheries.org [units.fisheries.org]

- 12. Frontiers | The Kinetics Studies on Hydrolysis of Hemicellulose [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Harmalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of harmalol (B191368), a bioactive β-carboline alkaloid. The document details the primary plant species in which harmalol is found, its concentration, methods for its extraction and isolation, and its known pharmacological activities, with a focus on the underlying signaling pathways.

Principal Natural Sources of Harmalol

Harmalol is a naturally occurring compound found predominantly in two key plant species: Peganum harmala and Banisteriopsis caapi.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is a perennial plant belonging to the Nitrariaceae family. It is the most significant and widely studied natural source of harmalol. The alkaloid is present in various parts of the plant, with the highest concentrations found in the seeds. The seeds of P. harmala contain a complex mixture of β-carboline alkaloids, including harmine, harmaline, and tetrahydroharmine (B102439), in addition to harmalol.[1][2][3][4]

Banisteriopsis caapi

Banisteriopsis caapi is a large vine of the Malpighiaceae family, native to the Amazon rainforest. It is a primary ingredient in the preparation of a traditional psychoactive beverage known as Ayahuasca. While harmine, harmaline, and tetrahydroharmine are the most abundant β-carbolines in B. caapi, harmalol has also been identified as a minor constituent.[5][6] The concentration of harmalol in B. caapi is generally lower and more variable than in P. harmala.[7][8]

Quantitative Analysis of Harmalol in Natural Sources

The concentration of harmalol and other major harmala alkaloids in Peganum harmala and Banisteriopsis caapi is summarized in the table below. The data highlights the significantly higher concentration of harmalol in P. harmala seeds.

| Plant Species | Plant Part | Harmalol Concentration (% w/w) | Other Major Alkaloids and Concentrations (% w/w) | Reference |

| Peganum harmala | Seeds | 0.6 | Harmine: 4.3, Harmaline: 5.6, Tetrahydroharmine: 0.1 | [1] |

| Peganum harmala | Roots | Lower levels than seeds | Harmine: 2.0, Harmol: 1.4 | [1] |

| Banisteriopsis caapi | Liana | Not consistently quantified; present as a minor alkaloid | Harmine: 0.31-8.43, Harmaline: 0.03-0.83, Tetrahydroharmine: 0.05-2.94 | [7] |

Experimental Protocols

Extraction and Isolation of Harmalol from Peganum harmala Seeds

This protocol outlines a common method for the extraction and isolation of harmala alkaloids, from which harmalol can be further purified.

3.1.1. Materials and Reagents

-

Powdered Peganum harmala seeds

-

5% Hydrochloric acid (HCl)

-

25% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)

-

Rotary evaporator

-

Centrifuge

-

pH meter

3.1.2. Extraction Procedure

-

Defatting: Macerate 30 g of powdered Peganum harmala seeds in 65 mL of hexane for 30 minutes with stirring. Filter the mixture to remove the hexane. This step removes nonpolar compounds.[2]

-

Acidic Extraction: Extract the defatted seed residue with 120 mL of a solution containing 5% HCl in 60% methanol. Heat the mixture on a hot plate at 50°C for 30 minutes.[2]

-

Centrifugation: Centrifuge the extract and collect the supernatant.

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator.

-

Basification: Add 25% NaOH solution to the remaining aqueous extract to raise the pH to approximately 9-10. This converts the alkaloid hydrochlorides to their free base form.

-

Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with chloroform. Combine the chloroform extracts.

-

Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure to yield the crude harmala alkaloid extract.

3.1.3. Purification of Harmalol

The crude alkaloid extract can be subjected to column chromatography on silica gel.[9][10] A step-gradient of chloroform and methanol can be used as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:10% ammonium (B1175870) hydroxide, 80:20:15) and visualized under UV light, where harmala alkaloids fluoresce.[11][12] Fractions containing pure harmalol are combined and the solvent is evaporated.

Preparation of Harmalol Hydrochloride

To prepare the hydrochloride salt, the purified harmalol free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and a solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of harmalol.

-

Column: Metasil ODS column

-

Mobile Phase: Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v), with the pH adjusted to 8.6 with triethylamine.

-

Flow Rate: 1.5 mL/min

-

Detection: Spectrophotometric detection at 330 nm.[13]

Biosynthesis and Signaling Pathways

Biosynthesis of Harmalol

The biosynthesis of β-carboline alkaloids, including harmalol, originates from the amino acid tryptophan.[3] The general pathway involves the decarboxylation of tryptophan to tryptamine, followed by a Pictet-Spengler reaction with an aldehyde or a pyruvic acid derivative. The specific enzymatic steps leading to the formation of the harmala alkaloid skeleton and subsequent modifications to yield harmalol are complex and involve several enzymes, including tryptophan decarboxylase and strictosidine (B192452) synthase.

Pharmacological Signaling Pathways

4.2.1. Inhibition of Monoamine Oxidase-A (MAO-A)

Harmalol is a known inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine.[2][14][15] By inhibiting MAO-A, harmalol increases the synaptic levels of these neurotransmitters, which is believed to be the basis for its potential antidepressant effects.

4.2.2. Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Harmalol has been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway.[16] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1. Harmalol can inhibit the induction of CYP1A1, which may have implications for drug metabolism and detoxification processes.

Conclusion

Harmalol hydrochloride, derived from natural sources, presents a compelling subject for further research and development. This guide provides a foundational understanding of its origins, quantification, extraction, and key pharmacological activities. The detailed protocols and pathway diagrams serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug discovery. The potent bioactivities of harmalol, particularly its effects on the central nervous system and metabolic pathways, warrant continued investigation into its therapeutic potential.

References

- 1. Composition, Standardization and Chemical Profiling of Banisteriopsis caapi, a Plant for the Treatment of Neurodegenerative Disorders Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Alkaloid production and response to natural adverse conditions in Peganum harmala: in silico transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Carboline Alkaloids from Peganum harmala Inhibit Fusarium oxysporum from Codonopsis radix through Damaging the Cell Membrane and Inducing ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. toxicologia.unb.br [toxicologia.unb.br]

- 9. Harmine Isolation and Purification by a New Design of Silica Gel Column Chromatography | Semantic Scholar [semanticscholar.org]

- 10. ecronicon.net [ecronicon.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 15. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Harmalol Hydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol (B191368) hydrochloride, a β-carboline alkaloid derived from plants such as Peganum harmala, has garnered significant interest within the scientific community. As a primary metabolite of harmaline (B1672942), it exhibits a range of pharmacological activities, including antioxidant, neuroprotective, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of harmalol hydrochloride. Detailed experimental protocols for its extraction, synthesis, and for conducting various in vitro assays are presented. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research and drug development initiatives.

Chemical Structure and Properties

Harmalol belongs to the harmala class of alkaloids, characterized by a tricyclic β-carboline core. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical Structure:

-

IUPAC Name: 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol hydrochloride[1][2]

-

CAS Number: 6028-07-5 (for hydrochloride); 6028-00-8 (for hydrochloride dihydrate)[3][4][5]

The structure of harmalol features a tetrahydro-β-carboline skeleton with a methyl group at position 1 and a hydroxyl group at position 7. The hydrochloride salt is formed by the protonation of the pyridine-like nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of harmalol hydrochloride is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

| Property | Value | References |

| Appearance | Solid | [4] |

| Melting Point | 265-268 °C (decomposes) | [5][7] |

| Solubility | DMF: 10 mg/mLDMSO: 1 mg/mLEthanol: 2 mg/mL | [4] |

| UV-Vis λmax | 216, 386 nm | [4] |

Table 1: Physicochemical Properties of Harmalol Hydrochloride

Spectroscopic Data

The structural elucidation of harmalol hydrochloride is confirmed through various spectroscopic techniques. While high-resolution spectra with detailed peak assignments are best sourced from dedicated spectral databases, the characteristic spectroscopic features are summarized below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the tetrahydropyridine (B1245486) ring, and the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tricyclic core and the methyl substituent.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching vibrations of the indole and the protonated amine, C-H stretches of the aromatic and aliphatic portions, and C=C and C-N stretching vibrations of the heterocyclic rings.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (harmalol) and a fragmentation pattern characteristic of the β-carboline structure.

Experimental Protocols

This section provides detailed methodologies for the extraction of harmala alkaloids, a representative synthesis of harmalol, and its purification.

Extraction of Harmala Alkaloids from Peganum harmala Seeds

This protocol outlines a general procedure for the extraction of a mixture of harmala alkaloids, from which harmalol can be further isolated.

Materials:

-

Ground seeds of Peganum harmala

-

Petroleum ether

-

2% Hydrochloric acid (HCl)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Reflux apparatus

-

Separatory funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Defat the ground seeds by macerating or refluxing with petroleum ether.

-

Filter the mixture and discard the petroleum ether fraction.

-

Air-dry the defatted seed material.

-

Extract the dried material with 90% ethanol by refluxing for 1-2 hours.

-

Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the concentrated extract with 2% HCl.

-

Perform a liquid-liquid extraction with chloroform to remove non-alkaloidal impurities. Discard the chloroform layer.

-

Basify the acidic aqueous layer with ammonium hydroxide solution to a pH of 8-9.

-

Extract the liberated alkaloids with chloroform in a separatory funnel.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.

Synthesis of Harmalol via O-Demethylation of Harmaline

Harmalol can be synthesized from the more abundant harmaline by O-demethylation.

Materials:

-

Harmaline

-

48% Hydrobromic acid (HBr)

-

Reflux apparatus

-

Sodium bicarbonate

-

Dichloromethane (B109758) or ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve harmaline in 48% HBr.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude harmalol.

Purification of Harmalol Hydrochloride

The crude harmalol can be purified by column chromatography and then converted to its hydrochloride salt.

Materials:

-

Crude harmalol

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system for chromatography (e.g., a gradient of methanol (B129727) in chloroform or dichloromethane)

-

Ethanol

-

Diethyl ether

-

Concentrated HCl

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude harmalol in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing pure harmalol.

-

Combine the pure fractions and evaporate the solvent.

-

-

Salt Formation and Recrystallization:

-

Dissolve the purified harmalol in ethanol.

-

Add a stoichiometric amount of concentrated HCl dropwise while stirring.

-

Induce precipitation of harmalol hydrochloride by adding diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

For further purification, recrystallize the harmalol hydrochloride from a suitable solvent system, such as ethanol/diethyl ether.

-

Biological Activity and Signaling Pathways

Harmalol hydrochloride exhibits a variety of biological effects, with its inhibitory actions on certain enzymes and its antioxidant properties being the most extensively studied.

Inhibition of Cytochrome P450 1A1 (CYP1A1)

Harmalol is a significant inhibitor of the dioxin-mediated induction of CYP1A1 at both the transcriptional and post-translational levels.[3] This inhibition is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: AhR signaling pathway and points of inhibition by harmalol.

Inhibition of Monoamine Oxidase A (MAO-A)

Harmalol is a known inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[8] This inhibitory activity is the basis for the traditional use of harmala alkaloids in certain psychoactive preparations.

Antioxidant Properties

Harmalol possesses potent antioxidant and hydroxyl radical-scavenging properties.[3] This activity is attributed to the phenolic hydroxyl group on the β-carboline ring, which can donate a hydrogen atom to neutralize free radicals.

Experimental Protocols for Biological Assays

This section provides detailed protocols for key in vitro assays to evaluate the biological activity of harmalol hydrochloride.

CYP1A1 Inhibition Assay (EROD Assay)

This assay measures the catalytic activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).

Caption: Workflow for the EROD assay to determine CYP1A1 inhibition.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol uses kynuramine (B1673886) as a substrate for MAO-A, and the formation of the fluorescent product, 4-hydroxyquinoline (B1666331), is measured.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Harmalol hydrochloride (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of harmalol hydrochloride and the positive control in the assay buffer.

-

In the wells of the microplate, add the diluted inhibitor or vehicle control.

-

Add the MAO-A enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate solution.

-

Incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: ~310 nm, Emission: ~400 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of harmalol to scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Harmalol hydrochloride solutions at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol or ethanol

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate, add a specific volume of the harmalol hydrochloride solutions or positive control.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Cytotoxicity Assays

This assay assesses the effect of harmalol on the viability of H4 glioblastoma cells.

Materials:

-

H4 human glioblastoma cells

-

Complete culture medium

-

Harmalol hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed H4 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of harmalol hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This assay evaluates the neuroprotective effect of harmalol against glutamate-induced excitotoxicity in PC12 cells.

Materials:

-

PC12 cells

-

Culture medium

-

Glutamate (B1630785) solution

-

Harmalol hydrochloride

-

MTT or another viability assay kit

-

96-well plate

-

Microplate reader

Procedure:

-

Seed PC12 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of harmalol hydrochloride for a specified time (e.g., 1-2 hours).

-

Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24-48 hours.

-

Assess cell viability using the MTT assay as described above.

-

Compare the viability of cells treated with harmalol and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Apoptosis Assays

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Caption: Workflow for the cytochrome c release assay via Western blot.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysate from treated and control cells

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell lysates from cells treated with an apoptotic stimulus in the presence or absence of harmalol.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the DEVD-pNA substrate to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of pNA released.

-

Quantify the increase in caspase-3 activity relative to the control.

Conclusion

Harmalol hydrochloride is a versatile β-carboline alkaloid with a well-defined chemical structure and a range of interesting biological properties. Its ability to inhibit key enzymes such as CYP1A1 and MAO-A, coupled with its antioxidant and potential neuroprotective effects, makes it a valuable tool for researchers in pharmacology and drug development. The experimental protocols provided in this guide offer a solid foundation for the further investigation of harmalol hydrochloride's therapeutic potential. Future research should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential applications in the treatment of various diseases.

References

- 1. Cytochrome c release assay and western blot [bio-protocol.org]

- 2. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 4. abcam.com [abcam.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Glutamate-induced cytotoxicity in PC12 pheochromocytoma cells: role of oxidation of phospholipids, glutathione and protein sulfhydryls revealed by bcl-2 transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

The Multifaceted Biological Activities of Beta-Carboline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological properties of beta-carboline alkaloids, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Beta-carboline alkaloids, a vast and structurally diverse family of indole (B1671886) alkaloids, have garnered significant attention for their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This document provides a detailed overview of their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these properties.

Anticancer Activity of Beta-Carboline Alkaloids

Beta-carboline alkaloids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Natural beta-carbolines like harmine (B1663883) and harmaline, as well as numerous synthetic derivatives, have shown promising inhibitory effects on the proliferation of various cancer cell lines.[1][3]

Mechanisms of Anticancer Action

The anticancer effects of beta-carboline alkaloids are multifaceted and include:

-

DNA Intercalation and Topoisomerase Inhibition: Many beta-carboline derivatives exert their cytotoxic effects by intercalating into the DNA double helix and inhibiting the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair.[2][4][5]

-

Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, beta-carbolines can arrest the cell cycle, leading to a halt in cancer cell proliferation.[4][6]

-

Induction of Apoptosis: Beta-carboline alkaloids can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[5]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[6]

-